![molecular formula C19H12ClFN6O3 B2365596 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207059-59-3](/img/structure/B2365596.png)

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

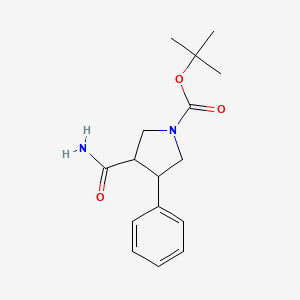

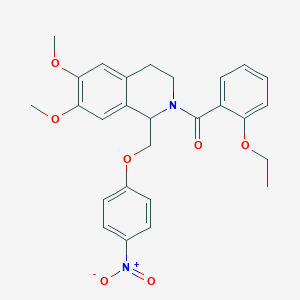

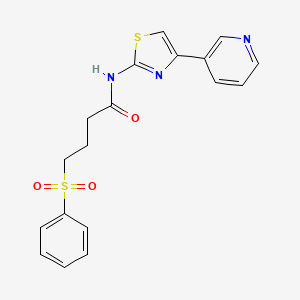

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The electron-withdrawing fluorine and chlorine atoms could potentially influence the compound’s reactivity .Chemical Reactions Analysis

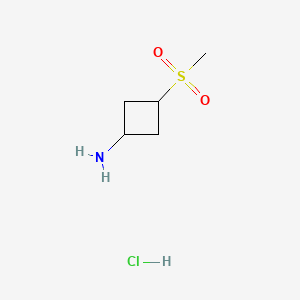

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of fluorine and chlorine could increase its lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications

Synthesis and Anti-protozoal Activity

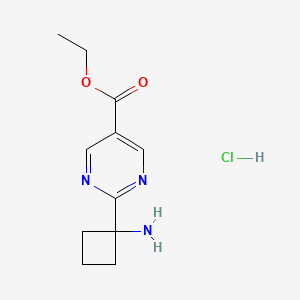

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings have been synthesized and evaluated for their anti-protozoal and anti-cancer activities. These compounds are designed using bioisosterism principles, aiming to explore their potential biological applications. The synthesis involves a 1,3-dipolar cycloaddition reaction, producing a series of novel heterocyclic compounds with elucidated structures through spectroscopic methods. Their in vitro activities against protozoal infections and cytotoxic properties have been investigated, demonstrating the compound's relevance in medicinal chemistry research (Dürüst et al., 2012).

Antifungal Compound Solubility and Thermodynamics

Research into the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel potential antifungal compound from the 1,2,4-triazole class has been conducted. This study provides insights into the compound's solubility in various solvents, including buffer solutions and alcohols, and evaluates its physicochemical properties. The findings contribute to understanding the compound's potential adsorption and delivery pathways in biological media, which is critical for drug development (Volkova et al., 2020).

Synthesis and Structural Characterization

Another aspect of research on these compounds involves their synthesis and structural characterization. For example, the synthesis of isostructural compounds with fluoro and chlorophenyl groups has been achieved in high yields. The structural determination through single crystal diffraction reveals the planarity and conformational aspects of these molecules, highlighting their potential for various scientific applications (Kariuki et al., 2021).

Luminescent and Electron-Transporting Properties

The synthesis of poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole or oxadiazole segments highlights their potential in materials science. These copolymers exhibit good thermal stability, efficient energy transfer, and are investigated for their optical and electrochemical properties. This research broadens the application of such heterocyclic compounds in optoelectronic devices (Chen & Chen, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN6O3/c20-11-4-1-3-10(7-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-2-5-12(21)8-13/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYNMAAEJSCKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)

![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)